2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound belongs to the triazolo-pyridazin class, characterized by a fused triazole and pyridazine heterocyclic core. The structure includes a tert-butylsulfanyl substituent at position 6 of the pyridazin ring and an N-(2-methoxy-5-methylphenyl)acetamide moiety. The tert-butylsulfanyl group enhances lipophilicity, while the methoxy and methyl substituents on the phenyl ring may modulate electronic effects and receptor binding .
Properties
IUPAC Name |
2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-12-6-7-14(27-5)13(10-12)20-16(25)11-23-18(26)24-15(21-23)8-9-17(22-24)28-19(2,3)4/h6-10H,11H2,1-5H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHLPSBBEROOGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridazine core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazolopyridazine core can be reduced to form alcohols.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities
Mechanism of Action
The mechanism of action of 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The electron-donating methoxy group in the target’s phenyl ring may stabilize resonance structures, contrasting with the ethoxy group in 891117-12-7, which offers similar effects but with increased steric hindrance .
Functional Group Comparisons
Sulfur-Containing Moieties
The tert-butylsulfanyl group distinguishes the target compound from sulfur-free analogs (e.g., 894067-38-0). Sulfur’s electronegativity and polarizability may influence:
Acetamide Modifications
The N-(2-methoxy-5-methylphenyl)acetamide group contrasts with simpler phenylacetamide derivatives (e.g., 891117-12-7). The ortho-methoxy and para-methyl groups may:
- Enhance Steric Shielding : Protect the acetamide carbonyl from enzymatic hydrolysis.
- Modulate Aromatic Interactions : The methoxy group’s electron-donating nature could alter π-π stacking in receptor binding .
Comparison with Non-Triazolo-Pyridazin Analogs
describes N-(2-(tert-butyl)phenyl)-2-(indol-3-yl)acetamide (6y) , which shares a tert-butyl group but features an indole core. Key differences include:
- Heterocyclic Core : Indole’s planar structure vs. triazolo-pyridazin’s fused rings may affect binding to flat vs. concave protein pockets.
- Biological Activity : Indole derivatives often target serotonin receptors, while triazolo-pyridazins are explored for kinase inhibition .
Data Tables
Table 1: Physicochemical Properties (Estimated)
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 458.56 | 3.8 | 0.05 |
| 894067-38-0 | 338.37 | 2.1 | 0.3 |
| 891117-12-7 | 420.45 | 2.9 | 0.1 |
Biological Activity
The compound 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a member of the triazole-pyridazine class of heterocyclic compounds. Its unique structural features suggest significant potential for various biological activities, particularly in the fields of microbiology and medicinal chemistry.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by:
- Molecular Formula : C18H20N4O2S
- Molecular Weight : Approximately 366.44 g/mol
- Functional Groups : The presence of a tert-butylsulfanyl group and an oxo group contributes to its reactivity and potential interactions with biological targets.
Biological Activity Overview
Recent studies have indicated that compounds with similar structural frameworks exhibit diverse biological activities, including antimicrobial and antiviral properties. The specific biological activity of this compound is primarily related to its potential as an antitubercular agent .
Antitubercular Activity
Research suggests that this compound may act as an inhibitor of shikimate dehydrogenase , an enzyme crucial for the biosynthesis of chorismate in Mycobacterium tuberculosis (M. tuberculosis). This inhibition could lead to the development of novel antitubercular agents.
- Minimum Inhibitory Concentration (MIC) values have been reported:
- 0.5 μg/mL against the H37Rv strain.
- 4.0 μg/mL against multi-drug resistant strains.
These values indicate promising antitubercular activity that warrants further investigation through structure-activity relationship (SAR) studies to optimize efficacy and selectivity.
Structure-Activity Relationship (SAR)
The SAR studies involve modifying the compound's structure to enhance its potency against M. tuberculosis. Key modifications focus on:
- Altering substituents on the aromatic ring.
- Exploring different functional groups to improve enzyme binding affinity.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights variations in biological activity based on substituent modifications:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-[6-(tert-butylsulfanyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-fluorophenyl)acetamide | Similar triazole-pyridazine framework | Contains a fluorophenyl group |
| 2-[6-(tert-butylsulfanyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-chloro-4-methylphenyl)acetamide | Shares core structure | Different substituents on the aromatic ring |
Case Studies and Research Findings
-
Antiviral Properties : Heterocyclic compounds similar to this one have shown efficacy against various viruses. For example, derivatives containing triazole rings have been tested for their ability to inhibit HSV replication in cell cultures.
- In one study, certain triazole derivatives exhibited up to 91% inhibition of HSV at a concentration of 50 μM , indicating potential antiviral applications.
- Cytotoxicity Assessments : Evaluations of cytotoxicity are essential for determining the safety profile of new compounds. For instance, the cytotoxicity of related compounds was assessed using Vero cells via MTT assays, revealing low cytotoxicity levels while maintaining antiviral efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
